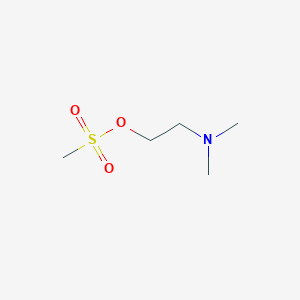

2-(dimethylamino)ethyl Methanesulfonate

Description

BenchChem offers high-quality 2-(dimethylamino)ethyl Methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(dimethylamino)ethyl Methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H13NO3S |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl methanesulfonate |

InChI |

InChI=1S/C5H13NO3S/c1-6(2)4-5-9-10(3,7)8/h4-5H2,1-3H3 |

InChI Key |

LUPMVIMQIVHFCV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profile and Handling Dynamics of 2-(Dimethylamino)ethyl Methanesulfonate in Organic Solvents

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Profiling the solubility of bifunctional alkylating agents in organic solvents presents unique thermodynamic and kinetic challenges. 2-(dimethylamino)ethyl methanesulfonate is a classic example of a molecule that possesses both a nucleophilic center (a tertiary amine) and a highly electrophilic center (a methanesulfonate ester). This whitepaper delineates the chemical mechanics that dictate its stability, establishes the empirical solubility profile of its stabilized hydrochloride salt form, and provides a self-validating experimental protocol for accurate thermodynamic solubility determination.

The Mechanistic Challenge: Anchimeric Assistance and Instability

Before addressing solubility, an application scientist must address molecular stability. Attempting to dissolve and measure the free base form of 2-(dimethylamino)ethyl methanesulfonate in organic solvents will yield erratic, non-reproducible data.

This instability is driven by anchimeric assistance (neighboring group participation). In the free base form, the unshared electron pair on the tertiary nitrogen acts as an internal nucleophile. It rapidly undergoes an intramolecular SN2 attack on the

Mechanistic pathway of aziridinium formation via anchimeric assistance in the free base.

Rationale for the Hydrochloride Salt (CAS 6116-74-1)

To arrest this auto-alkylation cascade and allow for accurate physicochemical profiling, the compound is universally synthesized, stored, and analyzed as its hydrochloride salt: 2-(dimethylamino)ethyl methanesulfonate hydrochloride (CAS 6116-74-1)[3].

Protonation of the tertiary amine sequesters the nitrogen's lone pair, effectively eliminating its nucleophilicity. By converting the molecule into an ionic lattice, the cyclization pathway is blocked, rendering the compound kinetically stable enough for thermodynamic solubility testing. Consequently, all solubility data and protocols discussed herein apply strictly to the HCl salt.

Quantitative Solubility Profile in Organic Solvents

The solubility of the HCl salt is governed by the solvent's ability to disrupt the ionic crystal lattice. Solvents with high dielectric constants and hydrogen-bonding capabilities (polar protic) excel at solvating the protonated amine and chloride counter-ions. Conversely, non-polar solvents cannot overcome the lattice energy.

Table 1: Empirical Solubility Ranges for 2-(dimethylamino)ethyl methanesulfonate HCl at 25°C

| Solvent Class | Specific Solvent | Dielectric Constant ( | Estimated Solubility Range | Mechanistic Rationale |

| Polar Protic | Methanol (MeOH) | 32.7 | > 100 mg/mL (High) | Strong dipole-ion interactions; excellent H-bond donor capacity stabilizes the Cl⁻ anion. |

| Polar Protic | Ethanol (EtOH) | 24.5 | 50 - 100 mg/mL (Moderate-High) | Good solvation, though slightly lower than MeOH due to increased aliphatic bulk. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL (High) | Exceptionally high polarity disrupts the ionic lattice[4]. Caution: Basic impurities in DMSO can deprotonate the salt, triggering aziridinium formation. |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | 10 - 50 mg/mL (Moderate) | Sufficient polarity to dissolve the salt, but lacks H-bond donating ability to fully solvate the anion. |

| Weakly Polar | Dichloromethane (DCM) | 8.9 | < 5 mg/mL (Low) | Insufficient dielectric constant to support ionic dissociation. |

| Non-Polar | Hexane / Heptane | ~2.0 | < 0.1 mg/mL (Insoluble) | Complete inability to overcome the ionic lattice energy of the HCl salt. |

Experimental Methodology: Modified Shake-Flask Protocol

To determine the exact thermodynamic solubility of the HCl salt in a specific organic solvent, a modified version of the classical Shake-Flask Method (adapted from WHO Annex 4 and EPA OPPTS 830.7840 guidelines) is required[5][6].

As a self-validating system, this protocol utilizes a dual-time-point sampling strategy to ensure that the measured concentration represents true thermodynamic equilibrium rather than a transient supersaturated state.

Step-by-Step Workflow

Step 1: Solid Phase Preparation & Saturation

-

Ensure the working environment is strictly anhydrous (e.g., nitrogen-purged glovebox), as the HCl salt is highly hygroscopic.

-

Weigh approximately 50 mg of 2-(dimethylamino)ethyl methanesulfonate HCl into a 2.0 mL amber glass HPLC vial.

-

Add 1.0 mL of the target anhydrous organic solvent to the vial.

-

Visual Check: If the solid dissolves completely, add additional API in 20 mg increments until a persistent, undissolved solid pellet remains[5].

Step 2: Isothermal Equilibration 5. Seal the vial tightly with a PTFE-lined cap. 6. Place the vial in an orbital shaker equipped with precise temperature control. 7. Agitate at 300 RPM at exactly 25.0 ± 0.1 °C for 24 hours[6].

Step 3: Phase Separation (Critical E-E-A-T Step) 8. Transfer the vial to a thermostated centrifuge pre-set to 25.0 °C. Causality Note: Centrifuging at ambient or uncontrolled temperatures can cause the sample to cool (precipitating dissolved API) or heat up via friction (dissolving excess API), destroying the thermodynamic equilibrium. 9. Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.

Step 4: Sampling and Dual-Point Validation 10. Carefully extract 100 µL of the clear supernatant and dilute it into a compatible mobile phase for analysis. 11. Return the original vial to the shaker for an additional 24 hours (48 hours total) and repeat the sampling process. 12. Validation: If the concentration difference between the 24h and 48h samples is < 5%, thermodynamic equilibrium is confirmed.

Modified shake-flask experimental workflow for thermodynamic solubility determination.

Analytical Considerations for Quantification

Because 2-(dimethylamino)ethyl methanesulfonate lacks a highly conjugated

Recommended Analytical Techniques:

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The preferred method. The tertiary amine ionizes readily in positive electrospray ionization (ESI+), yielding a strong [M+H]⁺ parent ion.

-

HPLC-CAD (Charged Aerosol Detection): An excellent alternative for non-UV absorbing compounds, providing a universal response independent of optical properties.

Matrix Effect Warning: When analyzing samples from high-boiling point solvents like DMSO, ensure the calibration standards are matrix-matched. High concentrations of DMSO can alter droplet desolvation in the MS source, leading to ion suppression and artificially low solubility readings[4].

References

-

World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." WHO Technical Report Series. Available at:[Link]

-

Environmental Protection Agency (EPA). "Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method." EPA Guidelines. Available at:[Link]

-

National Institutes of Health (PMC). "Examination of a Chimeric Bis-Electrophile for Selective DNA–Protein Cross-Linking and Mechlorethamine Reveals an Unknown Source of Nitrogen Mustard Cytotoxicity." PubMed Central. Available at:[Link]

-

ACS Publications. "Efficient Extraction of Sulfur and Nitrogen Mustards from Nonpolar Matrix and an Investigation on Their Sorption Behavior." Analytical Chemistry. Available at: [Link]

Sources

- 1. Examination of a Chimeric Bis-Electrophile for Selective DNA–Protein Cross-Linking and Mechlorethamine Reveals an Unknown Source of Nitrogen Mustard Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 6116-74-1 | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. who.int [who.int]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

1H and 13C NMR Spectral Analysis of Dimethylaminoethyl Mesylate: A Comprehensive Technical Guide

Executive Summary

Dimethylaminoethyl mesylate (2-(dimethylamino)ethyl methanesulfonate, abbreviated as DMAEM) is a highly reactive bifunctional molecule frequently utilized in drug development and organic synthesis as a potent alkylating agent and synthetic intermediate. Due to its reactivity—specifically its susceptibility to hydrolysis and its tendency to form quaternary ammonium salts—rigorous structural validation is critical.

This whitepaper provides an in-depth, authoritative guide to the

Chemical Context & Structural Causality

To accurately interpret the NMR spectra of DMAEM, one must first deconstruct the molecule’s electronic environment. The chemical formula is C

-

The Dimethylamine Terminus[-N(CH

) -

The Ethylene Linker [-CH

-CH -

The Mesylate Leaving Group [-O-SO

-CH

The Principle of Inductive Deshielding

Chemical shifts in NMR are primarily governed by the electron density surrounding a given nucleus. In DMAEM, the highly electronegative oxygen atom (Paulings = 3.44) of the mesylate group exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the adjacent methylene (-CH

Understanding this electronic push-and-pull is essential for assigning the spectra without relying solely on empirical databases. For foundational principles on inductive effects and spectral interpretation, researchers rely on the standards set by Silverstein et al. in the Spectrometric Identification of Organic Compounds.

Figure 1: Logical relationship of inductive deshielding effects and vicinal coupling in DMAEM.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the NMR acquisition must be treated as a self-validating workflow. Mesylates are highly sensitive to moisture; therefore, the protocol must be designed to prevent and detect in situ hydrolysis.

Step-by-Step Methodology

Step 1: Anhydrous Sample Preparation

-

Action: Weigh 10–15 mg of DMAEM (free base) into a clean, oven-dried glass vial.

-

Solvent: Dissolve immediately in 0.6 mL of anhydrous deuterated chloroform (CDCl

) containing 0.03% v/v Tetramethylsilane (TMS). -

Causality: The use of anhydrous CDCl

is non-negotiable. Trace water will hydrolyze the mesylate ester bond, yielding dimethylaminoethanol and methanesulfonic acid. TMS is included to provide an internal reference standard at exactly

Step 2:

-

Parameters: 400 MHz spectrometer, 16–32 scans, 1.0 s relaxation delay (D1), 30° pulse angle.

-

Causality: 16 scans provide an optimal Signal-to-Noise Ratio (SNR) for a 15 mg sample. The 1.0 s D1 ensures complete longitudinal relaxation of the protons, which is critical for accurate integration.

Step 3:

-

Parameters: 100 MHz (on a 400 MHz console), 256–512 scans, 2.0 s relaxation delay (D1),

H decoupling enabled. -

Causality: Carbon-13 has a low natural abundance (~1.1%). A higher number of scans is required to resolve the signals from baseline noise. The extended 2.0 s D1 ensures that carbons lacking directly attached protons (though none exist in DMAEM, it is standard practice for mesylate derivatives) fully relax.

Figure 2: Self-validating experimental workflow for NMR acquisition and structural confirmation.

Spectral Data Presentation & Mechanistic Assignment

The quantitative data below represents the expected chemical shifts for the free base form of DMAEM in CDCl

Table 1: H NMR Spectral Data (400 MHz, CDCl )

| Chemical Shift ( | Multiplicity | Coupling ( | Integration | Assignment | Mechanistic Rationale |

| 4.30 | Triplet (t) | 5.5 | 2H | -CH | Strongly deshielded by the highly electronegative oxygen of the mesylate group. Split into a triplet by the adjacent -CH |

| 3.02 | Singlet (s) | - | 3H | CH | Deshielded by the electron-withdrawing sulfonyl (SO |

| 2.65 | Triplet (t) | 5.5 | 2H | -CH | Moderately deshielded by the adjacent nitrogen atom. Split into a triplet by the adjacent -CH |

| 2.30 | Singlet (s) | - | 6H | -N(CH | The two methyl groups attached to the tertiary amine are chemically and magnetically equivalent, appearing as a 6H singlet. |

Table 2: C NMR Spectral Data (100 MHz, CDCl )

| Chemical Shift ( | Assignment | Mechanistic Rationale |

| 67.5 | -CH | Alpha carbon to the mesylate oxygen; experiences the strongest inductive electron withdrawal. |

| 57.8 | -CH | Alpha carbon to the tertiary amine; moderately deshielded. |

| 45.5 | -N(CH | Methyl carbons attached directly to the nitrogen atom. |

| 37.5 | CH | Methyl carbon attached directly to the sulfonyl group. |

Advanced Insights: Salt Forms and Hydrolysis Detection

As an Application Scientist, one must account for the physical state of the compound. DMAEM is frequently handled as a hydrochloride salt (CAS: 6116-74-1) to improve stability.

The Protonation Effect

If the NMR is acquired on the hydrochloride salt rather than the free base, the nitrogen atom is protonated (-NH

-

Resulting Shift: The -N(CH

)

Self-Validating Purity Check (Detecting Hydrolysis)

To validate the integrity of your sample, inspect the spectrum for trace impurities. According to standard impurity profiling methodologies , if the sample has degraded via hydrolysis, you will observe:

-

An upfield shift of the -CH

-O- triplet from 4.30 ppm to ~3.60 ppm , indicating the formation of the alcohol (dimethylaminoethanol). -

The appearance of a broad singlet corresponding to the hydroxyl (-OH) proton.

-

A shift in the mesylate methyl peak, indicating free methanesulfonic acid.

By strictly adhering to the integration ratios (6:3:2:2) and monitoring for these specific degradation peaks, the protocol transforms from a simple data collection exercise into a robust, self-validating analytical system.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. URL:[Link]

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, American Chemical Society. URL:[Link]

-

Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, American Chemical Society. URL:[Link]

pKa values and ionization properties of 2-(dimethylamino)ethyl methanesulfonate

An In-depth Technical Guide to the pKa and Ionization Properties of 2-(dimethylamino)ethyl Methanesulfonate

Abstract

The ionization state of a molecule, governed by its pKa value(s), is a critical determinant of its physicochemical properties, including solubility, permeability, and target-binding affinity. For professionals in drug discovery and development, a thorough understanding of these properties is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive examination of 2-(dimethylamino)ethyl methanesulfonate, a molecule featuring a basic tertiary amine and a methanesulfonate ester. As no experimentally determined pKa value is readily available in public literature, this document serves as a practical and theoretical framework for its determination. We delve into the principles of ionization for this molecule, provide detailed, field-proven experimental protocols for pKa determination via potentiometric titration, discuss the applicability of spectrophotometric methods, and explore the role of modern computational prediction. Furthermore, critical chemical stability considerations related to the methanesulfonate ester are addressed to ensure data integrity.

Introduction to 2-(dimethylamino)ethyl Methanesulfonate

Chemical Structure and Functional Groups

2-(dimethylamino)ethyl methanesulfonate is a small organic molecule comprised of two key functional groups: a tertiary amine (-N(CH3)2) and a methanesulfonate (mesylate) ester (-OSO2CH3). The tertiary amine is a basic center that can accept a proton, making it the primary site of ionization. The methanesulfonate group is the ester of methanesulfonic acid, a strong acid, making its corresponding anion (the mesylate) a very stable leaving group and generally stable to hydrolysis under neutral or acidic conditions.[1]

Significance in Pharmaceutical Research

While not a widely known active pharmaceutical ingredient (API), molecules with the 2-(dimethylamino)ethyl moiety are common in medicinal chemistry. Understanding the pKa of this specific compound is crucial for several reasons:

-

Predicting Physiological Behavior: The ionization state at physiological pH (~7.4) dictates solubility in aqueous media and the ability to cross lipid membranes.

-

Salt Formation Strategy: Knowledge of the pKa is essential for selecting appropriate counter-ions to form stable, crystalline salts with desirable properties.

-

Reaction Chemistry: As a synthetic intermediate, its basicity will influence reaction conditions and potential side reactions.

Theoretical Principles of Ionization

The pKa of the Tertiary Amine Functional Group

The ionization of 2-(dimethylamino)ethyl methanesulfonate involves the reversible protonation of the lone pair of electrons on the nitrogen atom of the tertiary amine. The equilibrium can be represented as follows:

The pKa value is the pH at which the concentrations of the protonated (ionized, conjugate acid) and deprotonated (neutral base) forms are equal. For aliphatic tertiary amines, pKa values typically fall in the range of 9.0 to 11.0.[2]

The Henderson-Hasselbalch Equation and Species Distribution

The relationship between pH, pKa, and the ratio of the two species is described by the Henderson-Hasselbalch equation. For a base, it is often written as:

pH = pKa + log ( [[Base]] / [[Conjugate Acid]] )

Where:

-

[Base] is the concentration of the deprotonated, neutral form.

-

[Conjugate Acid] is the concentration of the protonated, ionized form.

Using this equation, we can predict the percentage of the molecule that will be ionized at any given pH. This is paramount for drug development, as only the neutral form is typically considered capable of passive diffusion across cell membranes, while the ionized form contributes significantly to aqueous solubility.

| pH | Predicted % Ionization (Assuming pKa = 9.5) | Dominant Species | Likely Physicochemical Property |

| 2.0 | >99.9% | Protonated | High Aqueous Solubility |

| 5.0 | >99.9% | Protonated | High Aqueous Solubility |

| 7.4 (Physiological) | ~99.2% | Protonated | Soluble, Low Passive Permeability |

| 9.5 | 50.0% | Equal Mix | Moderate Solubility & Permeability |

| 11.0 | ~3.1% | Deprotonated | Low Aqueous Solubility, High Permeability |

Methodologies for pKa Determination

Since an experimental pKa is not published, it must be determined. Several robust methods are available, each with distinct advantages.

| Method | Principle | Advantages | Disadvantages / Limitations |

| Potentiometric Titration | Measures the change in pH of a solution upon the incremental addition of a titrant (acid or base).[3] | "Gold standard" method, high precision, does not require a chromophore, relatively low cost.[4][5] | Requires higher sample concentration (~10⁻⁴ M) and solubility.[4][6] |

| UV-Vis Spectrophotometry | Measures changes in absorbance at a specific wavelength as a function of pH.[4] | Highly sensitive (requires less material), can be used for poorly soluble compounds.[7] | Requires the protonated and neutral forms to have different UV-Vis spectra (i.e., a chromophore near the ionization site).[4] |

| Computational Prediction | Uses algorithms based on chemical structure (empirical, quantum mechanical, or machine learning) to estimate pKa.[8][9] | Extremely fast, requires no physical sample, provides valuable initial estimates.[8][10] | Accuracy varies by software and chemical class; it is a prediction, not a measurement.[11][12] |

Experimental Protocol: Potentiometric Titration

This protocol is the recommended primary method for accurately determining the pKa of 2-(dimethylamino)ethyl methanesulfonate.

3.1.1. Principle of the Method The core of this technique is the generation of a titration curve by monitoring pH as a strong acid (e.g., HCl) is added to a solution of the basic compound. The pKa is determined from the midpoint of the buffer region on the curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[6]

3.1.2. Materials and Reagents

-

2-(dimethylamino)ethyl methanesulfonate sample

-

Calibrated pH meter and combination pH electrode

-

Magnetic stirrer and stir bar

-

Class A burette (10 mL or 25 mL)

-

Volumetric flasks and pipettes

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Standard pH buffers (e.g., pH 4, 7, and 10) for calibration

3.1.3. Step-by-Step Procedure

-

Electrode Calibration: Calibrate the pH meter using at least three standard buffers (e.g., 4.01, 7.00, 10.01) according to the manufacturer's instructions.[6]

-

Sample Preparation: Accurately weigh a sufficient amount of the sample to prepare a solution with a final concentration of approximately 1-5 mM. Dissolve it in a known volume of deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength throughout the titration.[6]

-

Initial pH Adjustment: Place the solution in a jacketed beaker to maintain a constant temperature. Begin stirring. If the initial pH is not sufficiently basic, add a small, known volume of 0.1 M NaOH to ensure the titration starts with the compound primarily in its neutral, basic form (e.g., pH > 11).

-

Titration: Begin adding the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize completely before recording both the volume of titrant added and the corresponding pH.[3]

-

Data Collection: Continue the titration well past the steepest part of the curve (the equivalence point) into the acidic region (e.g., pH < 3).

-

Blank Titration: Perform a blank titration using the same volume of water and KCl, following the same procedure, to correct for the buffering capacity of water and any impurities.

3.1.4. Data Analysis

-

Plot the Data: Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Determine Equivalence Point (Vₑ): The equivalence point is the point of maximum slope, which can be identified by calculating the first derivative (ΔpH/ΔV) of the titration curve.

-

Determine Half-Equivalence Point (V₁/₂): Calculate the volume at the half-equivalence point: V₁/₂ = Vₑ / 2.

-

Find the pKa: The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume (V₁/₂).[6]

Applicability of UV-Vis Spectrophotometric Titration

This method relies on a difference in the molar absorptivity between the protonated and deprotonated species.[4] For 2-(dimethylamino)ethyl methanesulfonate, there is no significant chromophore adjacent to the tertiary amine. Therefore, a substantial change in the UV-Vis spectrum upon protonation is not expected, making this technique likely unsuitable or, at best, challenging. If attempted, one would need to scan across a wide UV range (e.g., 200-400 nm) at very high and very low pH to identify any subtle wavelength shifts before proceeding with a full titration.

Computational Approaches for pKa Prediction

In the absence of experimental data, in silico prediction serves as an invaluable starting point. Modern software packages utilize various algorithms to provide rapid pKa estimations directly from the chemical structure.

-

Empirical Methods: These programs (e.g., ACD/pKa DB, Marvin) use large databases of experimentally determined pKa values and apply corrections based on structural fragments. They are very fast and often accurate for compounds similar to those in their training sets.[8][11]

-

Quantum Mechanics (QM) Methods: These approaches (e.g., Jaguar, Macro-pKa) calculate the energetics of the protonation/deprotonation reaction from first principles, often combined with a continuum solvation model. They are more computationally intensive but can be more accurate for novel scaffolds not present in empirical databases.[13][14]

-

Machine Learning (ML) Models: A newer class of tools uses advanced ML architectures trained on vast chemical datasets to predict pKa. These models can offer a balance of speed and accuracy.[9][15]

For 2-(dimethylamino)ethyl methanesulfonate, most reliable prediction software would likely return a pKa value for the tertiary amine in the 9.0-10.0 range.

Chemical Stability Considerations

A critical aspect of handling this molecule is the potential for hydrolysis of the methanesulfonate ester. While generally more stable than carboxylate esters, they are not completely inert.

-

pH Dependence: The hydrolysis of simple methanesulfonate esters is often dominated by the uncatalyzed reaction with water and remains relatively slow and constant up to a high pH (around 10-12), above which base-catalyzed hydrolysis becomes significant.[16]

-

Implications for pKa Determination: During a potentiometric titration that involves adjusting the pH to >11, some degradation of the sample could occur over time. It is therefore crucial to perform the titration promptly after preparing the solution and adjusting the initial pH.

-

Sample Storage: Stock solutions should ideally be prepared fresh. If storage is necessary, they should be kept at a neutral or slightly acidic pH and at low temperatures to minimize hydrolysis.

Summary and Conclusion

The ionization behavior of 2-(dimethylamino)ethyl methanesulfonate is dominated by its tertiary amine group, which is expected to have a pKa in the range of 9.0-10.0. This predicts that the molecule will be overwhelmingly protonated and positively charged at physiological pH, a key factor influencing its ADME properties.

Due to the lack of a strong chromophore, potentiometric titration stands as the definitive and recommended experimental method for the precise and reliable determination of its pKa value. Computational prediction tools offer a valuable and rapid means of obtaining a reliable estimate before embarking on experimental work. Throughout any experimental procedure, researchers must remain mindful of the potential for hydrolysis of the methanesulfonate ester, particularly under basic conditions, to ensure the integrity of the sample and the accuracy of the resulting data. This guide provides the theoretical foundation and practical workflows necessary for a comprehensive characterization of this compound's ionization properties.

References

- Selective Hydrolysis of Methanesulfonate Esters - ResearchG

- Selective Hydrolysis of Methanesulfonate Esters | Organic Process Research & Development - ACS Public

- Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

- Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs.

- DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY - eGyanKosh.

- Simple Method for the Estim

- Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.

- Selective Hydrolysis of Methanesulfonate Esters | Organic Process Research & Development - ACS Public

- A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry | Journal of Chemical Education - ACS Public

- Development of Methods for the Determin

- MoKa - pKa modelling - Molecular Discovery.

- Protocol for Determining pKa Using Potentiometric Titration - Cre

- Macro-pKa | Schrödinger.

- pKa Prediction | Rowan.

- Spectrophotometric Determination of pKa of Phenol Red - Chemistry 321: Quantit

- Prediction of amine pKa values of drug-like molecules using semiempirical QM methods.

- Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model - ACS.org.

- Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via

- Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - OUCI.

- Methanesulfonic acid (MSA)

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark.

- Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-W

- Ethyl methanesulfon

Sources

- 1. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis [ouci.dntb.gov.ua]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 8. acdlabs.com [acdlabs.com]

- 9. pKa Prediction | Rowan [rowansci.com]

- 10. MoKa - pKa modelling [moldiscovery.com]

- 11. chemaxon.com [chemaxon.com]

- 12. Proteins and Wave Functions: Prediction of amine pKa values of drug-like molecules using semiempirical QM methods [proteinsandwavefunctions.blogspot.com]

- 13. schrodinger.com [schrodinger.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Thermal Stability and Decomposition Kinetics of Aminoethyl Mesylates: A Comprehensive Guide for Drug Development

Executive Summary

Aminoethyl mesylates (AEMs) are highly reactive alkylating agents frequently utilized as vital intermediates in the synthesis of active pharmaceutical ingredients (APIs). Due to their structural nature, they are inherently prone to thermal degradation and are often classified as potential genotoxic impurities (PGIs). For scale-up and process safety, characterizing the thermal stability and decomposition onset (

Mechanistic Causality of Thermal Instability

To understand the thermal boundaries of AEMs, one must examine the intrinsic reactivity of the methanesulfonate (mesylate) ester group. The mesylate anion is an exceptional leaving group due to the resonance stabilization of its three equivalent oxygen atoms.

In the specific case of aminoethyl mesylates, thermal instability is exacerbated by neighboring group participation (anchimeric assistance). When subjected to thermal stress, the nucleophilic nitrogen atom (if not strictly protonated or sterically hindered) attacks the electrophilic

Crucially, this degradation pathway is highly exothermic. The liberated methanesulfonic acid acts as a catalyst, protonating intact AEM molecules and accelerating further C-O bond cleavage. This autocatalytic feedback loop is the primary cause of thermal runaway in mesylate ester processing, explaining why distillation attempts of low-molecular-weight mesylates often result in explosive decomposition before the boiling point is reached 1.

Autocatalytic thermal decomposition of aminoethyl mesylates via aziridinium intermediate formation.

Quantitative Thermal Data

Thermal decomposition temperatures vary based on the substitution of the amino group and the solid-state form of the mesylate. Below is a comparative summary of thermal properties for representative mesylate esters and related derivatives, highlighting the critical threshold where thermal accumulation becomes hazardous.

| Compound Class / Specific Ester | Melting Point (°C) | Decomposition Onset ( | Primary Analytical Method |

| Triethylene glycol monomethyl ether mesylate | Liquid at RT | > 150 (Purity dependent) | TGA 1 |

| KO-947 Mesylate (Form III) | 163.2 | 281.0 (Exotherm) | DSC / TGA 2 |

| Isopropyl Methanesulfonate | Liquid at RT | ~82 (Boiling/Decomp) | Distillation / DSC 3 |

| Nitrogen-Rich Heterocyclic Esters | 170 - 215 | 250 - 280 | TGA / DSC 4 |

Self-Validating Experimental Protocols for Thermal Profiling

A single thermal technique is insufficient for characterizing reactive intermediates. A self-validating system requires orthogonal methods: Thermogravimetric Analysis (TGA) to measure mass loss, and Differential Scanning Calorimetry (DSC) to measure heat flow.

Protocol: Orthogonal TGA/DSC Thermal Profiling

Step 1: Instrument Calibration and Baseline Validation

-

Action : Calibrate the DSC using an Indium standard and run an empty aluminum pan baseline.

-

Causality : Indium provides a sharp, highly reproducible melting point (156.6 °C), ensuring temperature accuracy. The empty pan baseline is subtracted from the sample run to eliminate instrument drift, ensuring that any observed exotherm is a true chemical event, not a baseline artifact.

Step 2: Sample Preparation

-

Action : Weigh exactly 10–20 mg of the AEM sample into a sealed aluminum pan for DSC and a platinum pan for TGA.

-

Causality : A mass of 10-20 mg is the optimal thermodynamic sweet spot. Too little mass obscures weak thermal events; too much mass creates a thermal gradient within the sample, leading to a lag in temperature reading and artificially high

values.

Step 3: TGA Execution (Mass Loss Profiling)

-

Action : Heat the sample at 20 °C/min from 30 °C to 800 °C under a continuous nitrogen flow 1.

-

Causality : The nitrogen purge is critical. It suppresses oxidative combustion, ensuring that the measured mass loss is strictly the intrinsic thermal decomposition (e.g., loss of methanesulfonic acid) rather than a secondary reaction with atmospheric oxygen.

Step 4: DSC Execution (Heat Flow Profiling)

-

Action : Cool the sample to -100 °C, then heat to 300 °C at 10 °C/min under nitrogen.

-

Causality : The slower heating rate (10 °C/min) in DSC provides higher resolution for separating closely spaced thermal events, such as a melting endotherm followed immediately by a decomposition exotherm (often seen around 220–280 °C in mesylate salts) 2.

Step 5: Data Synthesis and Decision Matrix

-

Action : Overlay the TGA and DSC thermograms.

-

Causality : If a DSC exotherm occurs simultaneously with a TGA mass loss, it confirms degradative decomposition. If an exotherm occurs without mass loss, it indicates a hazardous closed-system polymerization or isomerization. Processes must be engineered to operate at least 50 °C below the extrapolated onset temperature (

) of the first exothermic event.

Orthogonal thermal analysis workflow coupling TGA and DSC for process safety validation.

Process Safety and Mitigation Strategies

When handling AEMs at scale, researchers must treat the compound as thermally hazardous until comprehensive Accelerating Rate Calorimetry (ARC) data is available to quantify thermal accumulation 5. To mitigate decomposition during synthesis and storage:

-

Temperature Control : Maintain reaction and storage temperatures strictly below 10-15 °C to suppress the kinetics of aziridinium formation.

-

Protonation : Store AEMs as their corresponding ammonium salts (e.g., hydrochloride or stable mesylate salts) to tie up the nucleophilic nitrogen lone pair, effectively preventing intramolecular cyclization.

-

Solvent Selection : Avoid highly polar aprotic solvents during prolonged heating, as they stabilize the transition state of the leaving mesylate anion, accelerating decomposition.

References

-

Preparation, cation-anion interactions and physicochemical properties of ether-functionalized imidazolium ionic liquids Source: SciELO URL:[Link]

-

Solid Form Selection and Process Development of KO-947 Drug Substances Source: WuXi STA / ACS Organic Process Research & Development URL:[Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates Source: ResearchGate / PMC URL:[Link]

Sources

- 1. scielo.br [scielo.br]

- 2. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 3. Isopropyl Methanesulfonate | Alkylating Reagent [benchchem.com]

- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Methylsulfonyl)methanesulfonyl Chloride, 98% [benchchem.com]

The Alkylation Dilemma: 2-(Dimethylamino)ethyl Methanesulfonate vs. Its Hydrochloride Salt

As a Senior Application Scientist in pharmaceutical development, I frequently encounter synthetic bottlenecks where highly reactive alkylating agents derail otherwise robust workflows. One of the most misunderstood building blocks in medicinal chemistry is 2-(dimethylamino)ethyl methanesulfonate. Used extensively to graft the dimethylaminoethyl pharmacophore onto target scaffolds (such as in the synthesis of antihistamines and antispasmodics), this molecule presents a profound handling challenge.

The core issue lies in the dramatic behavioral difference between its free base form and its hydrochloride (HCl) salt . Understanding the causality behind their divergent stability profiles is not just an academic exercise—it is the foundation of designing scalable, self-validating synthetic protocols.

Mechanistic Divergence: The Aziridinium Ion Pathway

The instability of the 2-(dimethylamino)ethyl methanesulfonate free base is driven by a structural phenomenon known as anchimeric assistance (neighboring group participation).

In the free base, the tertiary amine possesses an active, electron-rich lone pair. Because this nitrogen is separated from the electrophilic carbon (bearing the methanesulfonate leaving group) by exactly two carbon atoms, it is perfectly positioned to act as an internal nucleophile. The mesylate is a superb leaving group, far superior to a chloride. Consequently, the nitrogen lone pair attacks the adjacent carbon, expelling the mesylate and forming a highly strained, three-membered N,N-dimethylaziridinium ion [1].

This aziridinium ion is an incredibly reactive electrophile. If the free base is isolated, it will rapidly self-condense—the nitrogen of one free base molecule attacks the aziridinium ring of another, leading to rapid dimerization into piperazine derivatives, or it will completely hydrolyze in the presence of ambient moisture within hours [2].

The Hydrochloride Salt Solution: To arrest this runaway intramolecular reaction, the molecule is supplied and stored as a hydrochloride salt. Protonation of the tertiary amine to form a quaternary ammonium cation completely sequesters the nitrogen's lone pair. Without its nucleophilicity, the intramolecular SN2 attack is physically impossible. This simple protonation transforms a transient, highly unstable oil into a thermodynamically stable, crystalline solid that can be stored for years.

Mechanistic divergence of the HCl salt versus the free base via aziridinium.

Thermodynamic & Kinetic Stability Profile

To quantify the operational differences between the two forms, we must look at their physical and kinetic properties. The table below summarizes the critical data points that dictate how these compounds must be handled in a laboratory setting.

Table 1: Comparative Stability and Reactivity Profile

| Parameter | Free Base | Hydrochloride (HCl) Salt |

| CAS Number | 44929-30-8 [3] | 6116-74-1 |

| Physical State | Viscous oil (transient) | Crystalline solid |

| N-Nucleophilicity | High (Active lone pair) | Negligible (Protonated) |

| Storage Stability | Minutes to hours (rapid dimerization) | >1 year (under dry conditions) |

| Primary Reactive Intermediate | N,N-dimethylaziridinium ion | None (requires in situ activation) |

| Handling Requirement | Must be generated in situ | Standard benchtop weighing |

Experimental Workflow: Controlled Alkylation using the HCl Salt

Because the free base cannot be stored, chemical syntheses must employ the HCl salt. The causality behind a successful alkylation relies on controlled in situ deprotonation . If you deprotonate the HCl salt too quickly without the target nucleophile present, the resulting free base will dimerize.

The following protocol is designed as a self-validating system . By carefully tuning the base equivalents and utilizing real-time analytical monitoring, the system proves its own efficacy before the reaction is quenched.

Protocol: In Situ Activation and Alkylation

Objective: Alkylate a target phenol using 2-(dimethylamino)ethyl methanesulfonate HCl.

-

Substrate & Reagent Assembly: Suspend the target phenol (1.0 eq) and 2-(dimethylamino)ethyl methanesulfonate HCl (1.2 eq) in a polar aprotic solvent (e.g., anhydrous DMF or Acetonitrile). Causality: Polar aprotic solvents stabilize the transient aziridinium ion without acting as competing nucleophiles.

-

Controlled Deprotonation: Add a mild, insoluble base such as finely milled K₂CO₃ (2.5 eq) at room temperature. Causality: The base serves a dual purpose. It deprotonates the phenol to form a highly nucleophilic phenoxide, and it slowly neutralizes the HCl salt to release the free base in situ. The heterogeneous nature of K₂CO₃ ensures a slow, steady-state release of the free base, preventing a spike in concentration that would lead to dimerization.

-

Thermal Activation & Trapping: Heat the suspension to 60–80°C. Causality: Thermal energy overcomes the activation barrier for the intermolecular ring-opening. As the free base cyclizes to the aziridinium ion, the abundant phenoxide immediately attacks and opens the strained ring, yielding the target ether.

-

Self-Validating In-Process Control (IPC): After 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Logic: The reaction is only validated for quench when the transient N,N-dimethylaziridinium ion (m/z 72) is entirely absent, the starting phenol is consumed, and dimerization by-products remain below 2% relative area. If m/z 72 is pooling, it indicates the target nucleophile is either exhausted or insufficiently deprotonated.

-

Quench & Isolation: Cool to room temperature and quench with water to hydrolyze any unreacted aziridinium intermediate. Extract the basic product into Ethyl Acetate, wash with brine to remove DMF, and concentrate.

Step-by-step workflow for in situ activation and controlled alkylation.

References

-

PubChem. "2-(Dimethylamino)ethyl methanesulfonate." National Center for Biotechnology Information. URL:[Link]

-

Lee, C. R., Hubert, M., Nguyen Van Dau, C., & Krstulovic, A. M. "Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation." Journal of Chromatography A (2000). URL:[Link]

- European Patent Office. "Process for the technical preparation of 2,2-diphenyl-2-(2-ethyl-butoxy)acetic acid, 2-dimethyl-amino-ethyl ester, hydrochloride." Patent EP0537608A2.

Sources

Methodological & Application

Application Note: High-Efficiency O-Alkylation of Phenols Using 2-(Dimethylamino)ethyl Methanesulfonate

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Insights

The installation of a 2-(dimethylamino)ethoxy side chain onto a phenolic core is a fundamental transformation in medicinal chemistry. This structural motif is a hallmark of basic ethers and selective estrogen receptor modulators (SERMs) such as tamoxifen, raloxifene, and their analogs[1].

This application note details an optimized, self-validating protocol for the O-alkylation of phenols using 2-(dimethylamino)ethyl methanesulfonate hydrochloride (CAS: 6116-74-1). The reaction proceeds via a classic Williamson ether synthesis—an

-

Mesylate vs. Chloride Leaving Group: 2-(Dimethylamino)ethyl methanesulfonate (mesylate) is strategically preferred over the corresponding chloride. The mesylate anion is a highly delocalized, weaker conjugate base, making it a superior leaving group. This allows the

reaction to proceed at lower temperatures with faster kinetics, minimizing the thermal degradation of sensitive phenolic substrates[2]. -

The Critical Role of the Hydrochloride Salt: The reagent must be supplied and stored as a hydrochloride salt. If stored as a free base, the tertiary amine will undergo rapid intramolecular nucleophilic attack on the adjacent electrophilic carbon, displacing the mesylate to form a highly reactive, mutagenic aziridinium intermediate that rapidly polymerizes[1]. By utilizing the HCl salt, the amine remains protonated and non-nucleophilic until an inorganic base is added in situ during the reaction.

Experimental Design & Condition Optimization

To establish a self-validating system, the protocol relies on the in situ generation of both the phenoxide nucleophile and the free amine electrophile.

-

Base Selection: A mild inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is optimal. Stronger bases like Sodium Hydride (NaH) can act as a trap, promoting competing E2 elimination of the mesylate and reducing yields[3]. Cs₂CO₃ provides the highest yields due to the "cesium effect," which enhances the nucleophilicity of the phenoxide by forming a highly dissociated, solvent-separated ion pair.

-

Solvent Selection: Polar aprotic solvents are mandatory to solvate the cations and leave the phenoxide anion "naked" and highly reactive[3]. Dimethylformamide (DMF) is the standard choice for optimal kinetics.

Table 1: Optimization of Reaction Conditions for Phenol O-Alkylation

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| Acetone | K₂CO₃ | 60 | 16 | 65 | Sluggish kinetics; incomplete |

| Acetonitrile | K₂CO₃ | 80 | 12 | 82 | Good balance of yield and clean impurity profile; moderate reaction rate. |

| DMF | K₂CO₃ | 90 | 6 | 94 | Optimal kinetics; polar aprotic nature leaves phenoxide highly reactive. |

| DMF | Cs₂CO₃ | 90 | 4 | 96 | Fastest reaction; "cesium effect" maximizes nucleophilicity, though at higher cost. |

| THF | NaH | 65 | 8 | 75 | Strong base promotes competing E2 elimination of the mesylate[3]. |

Reaction Workflow & Pathway

Mechanistic workflow for the in situ activation and SN2 alkylation of phenols.

Step-by-Step Methodology

Safety Note: 2-(dimethylamino)ethyl methanesulfonate is a potent alkylating agent. Handle all reagents in a fume hood wearing appropriate PPE.

Phase 1: Reaction Setup & In Situ Activation

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Phenol derivative (1.0 equivalent) and anhydrous DMF (10 mL per gram of phenol).

-

Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (3.0 equivalents).

-

Causality: Excess base is strictly required because 1.0 equivalent is consumed to deprotonate the phenol, and a second equivalent is consumed to neutralize the hydrochloride salt of the reagent.

-

-

Deprotonation: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide anion (the solution will typically deepen in color).

Phase 2: Alkylation

-

Reagent Addition: Add 2-(dimethylamino)ethyl methanesulfonate hydrochloride (1.2 equivalents) to the reaction mixture in a single portion.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to 80–90 °C under an inert atmosphere (Nitrogen or Argon).

-

Monitoring: Monitor the reaction via TLC or LC-MS. The

substitution is typically complete within 6–8 hours.

Phase 3: Self-Validating Purification (Acid-Base Extraction)

Causality: Because the target product contains a basic tertiary amine, acid-base extraction serves as a highly efficient, self-validating method to separate the product from unreacted phenol and neutral organic impurities without the need for column chromatography.

-

Quenching: Cool the reaction mixture to room temperature and dilute with Ethyl Acetate (EtOAc) and distilled water.

-

Primary Extraction: Transfer to a separatory funnel and extract the aqueous layer with EtOAc (2x). Discard the aqueous layer (this removes the DMF solvent and inorganic salts).

-

Acidic Extraction (Product Isolation): Extract the combined organic layers with 1M Hydrochloric Acid (HCl) (3x).

-

Validation: The basic ether product protonates to form a water-soluble ammonium salt and moves into the aqueous layer. Unreacted phenol and neutral impurities remain in the EtOAc layer, which is discarded.

-

-

Basification: Separate the acidic aqueous layer, cool it in an ice bath, and slowly basify to pH 10 using 2M Sodium Hydroxide (NaOH) or saturated aqueous Na₂CO₃. The product will precipitate or oil out as the free base.

-

Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) or EtOAc (3x).

-

Concentration: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the analytically pure basic ether.

References

- Recent Advances in the Synthesis of Tamoxifen and Analogues in Medicinal Chemistry Source: ResearchGate URL

- The Williamson Ether Synthesis Source: Master Organic Chemistry URL

- Williamson Ether Synthesis | SN2 Ether Formation + Traps Source: OrgoSolver URL

- Source: Royal Society of Chemistry (RSC)

Sources

Reaction conditions for introducing dimethylaminoethyl side chains

Application Note: Advanced Methodologies for the Introduction of Dimethylaminoethyl Side Chains

Introduction & Strategic Overview

The incorporation of a dimethylaminoethyl (DMAE) side chain is a cornerstone structural modification in rational drug design. This tertiary amine motif is frequently engineered into pharmacophores to modulate physiological pKa, enhance aqueous solubility, and improve binding interactions with solvent-exposed regions of target proteins (e.g., kinase inhibitors, 5-HT, and H1 receptor antagonists). This application note provides an authoritative guide on the two primary synthetic methodologies for introducing this side chain: direct nucleophilic substitution (alkylation) and the Mitsunobu coupling.

Mechanistic Causality: Selecting the Right Pathway

The introduction of the DMAE group typically relies on two divergent synthetic strategies, each dictated by the stability profile of the target substrate.

-

Direct Alkylation : This approach utilizes 2-(dimethylamino)ethyl chloride hydrochloride. The reagent is intentionally supplied as a hydrochloride salt because the free base rapidly undergoes intramolecular cyclization. Upon the addition of a base (e.g., K₂CO₃), the free amine is liberated in situ and forms a highly reactive aziridinium ion intermediate. This intermediate is subsequently attacked and opened by the target nucleophile ()[1]. While highly scalable, it requires elevated temperatures (60–100 °C) and strong bases, making it unsuitable for base-sensitive substrates ()[2].

-

Mitsunobu Coupling : For substrates that cannot tolerate harsh basic conditions, the Mitsunobu reaction utilizing 2-(dimethylamino)ethanol is the premier choice. Driven by the redox condensation of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), this reaction proceeds under mild, nearly neutral conditions at room temperature ()[3]. The critical mechanistic requirement here is the order of addition: DIAD must be added dropwise at 0 °C to safely manage the exothermic formation of the betaine intermediate and prevent side reactions ()[4].

Decision matrix for selecting dimethylaminoethyl functionalization methods.

Quantitative Data: Methodological Comparison

| Parameter | Direct Alkylation | Mitsunobu Coupling |

| Primary Reagent | 2-(Dimethylamino)ethyl chloride HCl | 2-(Dimethylamino)ethanol |

| Co-reagents | K₂CO₃, Cs₂CO₃, or NaH | PPh₃, DIAD or DEAD |

| Optimal Solvents | DMF, MeCN, or Acetone | THF, DCM, or Toluene |

| Temperature Profile | 60 °C to 100 °C | 0 °C to Room Temperature |

| Byproducts | H₂O, NaCl, KCl (Easily washed away) | Ph₃P=O, reduced DIAD (Requires extraction) |

| Substrate Scope | Robust phenols, amines, and amides | Base/heat-sensitive phenols and imides |

Experimental Protocols

Protocol A: Direct O-Alkylation of Phenols

Self-Validating Rationale : This protocol employs an acid-base extraction sequence as an intrinsic purification mechanism. Because the introduced DMAE group is basic, the target product can be selectively partitioned into an aqueous acidic layer, leaving unreacted neutral starting materials and organic impurities behind in the organic phase.

-

Preparation : Charge a dry round-bottom flask with the phenolic substrate (1.0 eq) and anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere ()[1].

-

Base Addition : Add finely powdered anhydrous K₂CO₃ (3.0 eq). Causality: A large stoichiometric excess of base is required to simultaneously deprotonate the phenol and neutralize the hydrochloride salt of the alkylating agent ()[2].

-

Reagent Addition : Add 2-(dimethylamino)ethyl chloride hydrochloride (1.5 eq) in one continuous portion.

-

Heating : Heat the reaction mixture to 80 °C for 12–16 hours. Monitor the consumption of the starting material via LC-MS.

-

Acidic Quench (Self-Validation Step) : Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and extract with 1.0 M aqueous HCl. The basic product migrates to the aqueous layer. Discard the organic layer containing impurities.

-

Basification & Isolation : Adjust the pH of the aqueous layer to ~10 using 2.0 M aqueous NaOH. Extract the liberated free-base product with fresh EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Mitsunobu Coupling

Self-Validating Rationale : Triphenylphosphine oxide (TPPO) is notoriously difficult to separate via standard silica gel chromatography. By leveraging the newly introduced basicity of the DMAE side chain, an acidic extraction cleanly and selectively separates the product from TPPO and reduced DIAD, validating the success of the coupling ()[3].

Step-by-step workflow for the Mitsunobu coupling reaction.

-

Preparation : In an oven-dried flask under argon, dissolve the substrate (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M) ()[4].

-

Alcohol Addition : Add 2-(dimethylamino)ethanol (1.5 eq) via syringe.

-

Temperature Control : Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Cooling is mandatory to control the highly exothermic formation of the betaine intermediate and prevent the premature alkylation of the azodicarboxylate itself.

-

Activation : Add DIAD (1.5 eq) dropwise over 15 minutes. The solution will typically turn a transient yellow color as the active complex forms.

-

Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 4–8 hours ()[3].

-

Purification (Self-Validation Step) : Concentrate the THF in vacuo. Redissolve the crude residue in Dichloromethane (DCM) and extract with 1.0 M aqueous HCl. The functionalized product enters the aqueous phase. Wash the aqueous phase heavily with DCM to remove TPPO. Basify the aqueous phase with saturated NaHCO₃ to pH 9, extract with DCM, dry over MgSO₄, and concentrate to yield the pure product.

References

- Pharmaceutical combinations.

- Pyridazinone derivatives.

- Amino arylsulfonamide compounds and their use as 5-ht6 ligands.

- Indazole compounds.

Sources

- 1. EP2200980B1 - Amino arylsulfonamide compounds and their use as 5-ht6 ligands field of invention - Google Patents [patents.google.com]

- 2. WO2008044029A1 - Pharmaceutical combinations - Google Patents [patents.google.com]

- 3. US8927540B2 - Pyridazinone derivatives - Google Patents [patents.google.com]

- 4. CA2644910A1 - Indazole compounds - Google Patents [patents.google.com]

Application Note: Advanced Heterocyclic Alkylation using 2-(Dimethylamino)ethyl Methanesulfonate

Executive Summary

The 2-(dimethylamino)ethyl group is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, ranging from classic H1-antihistamines to modern targeted kinase inhibitors [1]. While 2-(dimethylamino)ethyl chloride (DMC) has historically been the standard alkylating agent, 2-(dimethylamino)ethyl methanesulfonate (mesylate) offers superior reaction kinetics, milder operating conditions, and higher chemoselectivity. This application note details the mechanistic principles, comparative advantages, and optimized protocols for utilizing the mesylate derivative in complex heterocyclic synthesis.

Mechanistic Grounding: The Aziridinium Pathway

As a Senior Application Scientist, it is critical to understand that 2-(dimethylamino)ethyl mesylate does not undergo a simple bimolecular nucleophilic substitution (SN2). Instead, it operates via anchimeric assistance (neighboring group participation) [2].

Upon neutralization of the stable hydrochloride salt (CAS: 6116-74-1), the free tertiary amine liberates its lone pair. The nitrogen intramolecularly displaces the highly nucleofugal methanesulfonate group, rapidly forming a highly strained, electrophilic 1,1-dimethylaziridinium intermediate . The heterocyclic nucleophile (e.g., an indolide or phenoxide anion) then attacks the less sterically hindered carbon of the aziridinium ring, yielding the alkylated product.

Causality Insight: The mesylate is a vastly superior leaving group compared to chloride. This lowers the activation energy for aziridinium formation, allowing the reaction to proceed at lower temperatures (RT to 60°C) rather than the harsh refluxing conditions required for the chloride analog. This suppression of thermal degradation directly translates to higher yields and fewer polymerization byproducts.

Fig 1: Mechanistic pathway of alkylation via the 1,1-dimethylaziridinium intermediate.

Comparative Efficacy: Mesylate vs. Chloride

To justify the transition from the traditional chloride reagent to the mesylate, we summarize the quantitative and qualitative operational data below.

| Parameter | 2-(Dimethylamino)ethyl Chloride (DMC) | 2-(Dimethylamino)ethyl Mesylate |

| Leaving Group Ability | Moderate | Excellent |

| Activation Temperature | 80°C – Reflux | 20°C – 60°C |

| Reaction Time | 12 – 24 hours | 2 – 6 hours |

| Typical Yield | 50% – 70% | 85% – 95% |

| Side Reactions | High (Elimination, Dimerization) | Low |

| Reagent Stability | Hygroscopic, prone to hydrolysis | Highly stable as HCl salt |

Standardized Experimental Protocols

The following self-validating protocols are designed to maximize yield while mitigating the risk of runaway polymerization of the aziridinium intermediate [3].

Protocol A: N-Alkylation of Indole Core (Synthesis of Tryptamine Analogs)

This protocol utilizes strong base deprotonation, ideal for non-nucleophilic heterocycles like indoles or pyrroles.

Step 1: Deprotonation of the Heterocycle

-

Dissolve 1.0 equivalent of the indole derivative in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Causality: DMF is chosen because its high dielectric constant stabilizes the resulting indolide anion and the subsequent aziridinium intermediate.

-

Cool the solution to 0°C using an ice bath.

-

Add 1.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until H2 gas evolution ceases.

Step 2: In Situ Reagent Activation & Coupling

-

In a separate vial, suspend 1.2 equivalents of 2-(dimethylamino)ethyl methanesulfonate hydrochloride in a minimal amount of DMF.

-

Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) to free-base the mesylate. Critical Warning: Do not store this free-base solution. The aziridinium intermediate will begin to self-polymerize if left unreacted.

-

Immediately add the activated mesylate solution dropwise to the indolide mixture at 0°C. Causality: Dropwise addition keeps the steady-state concentration of the aziridinium low, preventing dimerization.

-

Warm the reaction to 60°C and stir for 2-4 hours. Monitor completion via LC-MS.

Step 3: Quench and Purification

-

Quench the reaction by carefully adding saturated aqueous NH4Cl at 0°C.

-

Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

-

Dry over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography (DCM:MeOH gradient containing 1% Et3N to prevent streaking of the basic amine).

Protocol B: O-Alkylation of Phenols/Pyrimidines

This protocol uses milder carbonate bases, suitable for more acidic protons (e.g., phenols, hydroxy-pyrimidines).

-

Suspend 1.0 eq of the phenolic/heteroaromatic substrate, 1.5 eq of 2-(dimethylamino)ethyl methanesulfonate hydrochloride, and 3.0 eq of finely powdered Cesium Carbonate (Cs2CO3) in anhydrous Acetonitrile (MeCN).

-

Causality: Cs2CO3 is used because the large cesium cation exhibits the "cesium effect," enhancing the nucleophilicity of the oxygen anion while simultaneously acting as the base to neutralize the mesylate HCl salt in situ.

-

Heat the suspension to 65°C for 4–6 hours.

-

Filter the reaction through a Celite pad to remove inorganic salts, concentrate the filtrate, and purify via crystallization or chromatography.

Fig 2: Standardized workflow for heterocyclic N-alkylation using the mesylate reagent.

Safety and Regulatory Considerations (PGIs)

In drug development, methanesulfonate esters are strictly monitored as Potential Genotoxic Impurities (PGIs) due to their ability to alkylate DNA.

-

Quenching: Ensure all glassware and reaction waste containing unreacted mesylate are quenched with a 1M NaOH / nucleophile solution (e.g., ethanolamine or sodium thiosulfate) for 24 hours prior to disposal.

-

Purification: Final Active Pharmaceutical Ingredients (APIs) synthesized using this reagent must undergo rigorous analytical testing (e.g., LC-MS/MS or GC-MS) to ensure residual mesylate levels are below the Threshold of Toxicological Concern (TTC), typically <1.5 µ g/day .

References

-

Colvin, M., et al. Alkylating properties of phosphoramide mustard. Cancer Research 36.3 (1976): 1121-1126.[Link]

- World Intellectual Property Organization.

Application Note: Procedure for Amine Alkylation with 2-(Dimethylamino)ethyl Methanesulfonate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded protocol for the installation of a 2-(dimethylamino)ethyl side chain onto nucleophilic amines or phenols, a common structural modification used to improve aqueous solubility and modulate target binding in drug discovery.

Mechanistic Rationale & Causality (E-E-A-T)

The alkylation of amines using 2-(dimethylamino)ethyl methanesulfonate (CAS 6116-74-1) is a highly efficient transformation, provided the underlying reaction dynamics are properly managed. The reagent is typically supplied and stored as a hydrochloride salt to prevent premature self-polymerization and degradation during storage[1].

The Aziridinium Intermediate

The reaction does not proceed via a simple direct

Causality in Experimental Design

-

Leaving Group Causality: Methanesulfonate (mesylate) is an excellent leaving group, offering a superior balance of reactivity and stability compared to corresponding chlorides or bromides. It facilitates rapid aziridinium formation under mild heating.

-

Base Causality: A base (e.g.,

, -

Solvent Causality: Polar aprotic solvents (DMF or Acetonitrile) are strictly required. They stabilize the transient, positively charged aziridinium intermediate without acting as competing nucleophiles, which would occur if protic solvents like methanol were used.

Fig 1: Mechanistic pathway of amine alkylation via the aziridinium intermediate.

Experimental Protocol: Step-by-Step Methodology

Reagents Required:

-

Target nucleophilic amine (1.0 equiv)

-

2-(Dimethylamino)ethyl methanesulfonate hydrochloride (1.5 equiv)

-

Cesium Carbonate (

, anhydrous) (3.0 equiv) -

Anhydrous N,N-Dimethylformamide (DMF)

Step 1: Preparation of the Reaction Mixture

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the target nucleophilic amine (1.0 equiv) and anhydrous

Step 2: Reagent Addition Add 2-(dimethylamino)ethyl methanesulfonate hydrochloride (1.5 equiv) to the suspension in a single portion. Expert Insight: The reagent is added as a solid hydrochloride salt. The excess base in the reaction mixture will immediately neutralize the HCl, generating the free base in situ to prevent premature degradation.

Step 3: Heating & Reaction Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block[4]. Stir vigorously for 6–8 hours. Expert Insight: Heating is critical to overcome the activation energy required for the intramolecular cyclization that forms the reactive aziridinium intermediate.

Step 4: Quench & Work-up

Once complete consumption of the starting amine is observed via LC-MS, cool the mixture to room temperature. Quench the reaction by adding distilled water (equal to 3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers and wash sequentially with water (3 x 20 mL) to remove DMF, followed by brine (1 x 20 mL). Dry the organic phase over anhydrous

Step 5: Purification Purify the crude residue via flash column chromatography on silica gel. Due to the highly basic nature of the introduced dimethylamino group, use a solvent system of Dichloromethane/Methanol/Aqueous Ammonia (e.g., gradient from 100:0:0 to 90:9:1) to prevent streaking and ensure sharp elution bands.

Fig 2: Step-by-step experimental workflow for the amine alkylation protocol.

Quantitative Data & Optimization

Table 1: Optimization of Reaction Conditions

The following table summarizes the causality behind condition screening for a standard secondary amine alkylation.

| Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) | Causality / Observation |

| THF | 65 | 12 | < 20% | Poor solubility of base; intermediate not stabilized. | |

| MeCN | 80 | 8 | 65% | Moderate conversion; good balance of solubility. | |

| DMF | 60 | 6 | > 95% | Optimal; high solubility, strong stabilization of aziridinium. | |

| DMF | 80 | 12 | 80% | Slower reaction; organic base competes slightly as a nucleophile. |

Table 2: Self-Validating Analytical Markers

A self-validating protocol requires strict analytical confirmation. Use these markers to verify successful alkylation.

| Analytical Method | Marker / Signal | Structural Assignment |

| LC-MS (ESI+) | Exact mass addition of the | |

| Singlet, ~2.25 ppm (6H) | ||

| Multiplet, ~2.50 ppm (2H) | ||

| Multiplet, ~3.00 ppm (2H) |

References

-

LookChem. Cas 107-99-3, 2-Chloroethyldimethylamine (Aziridinium Mechanism). [Link]

-

ACS Publications. Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles.[Link]

- Google Patents.

Sources

Application Note: Strategic Solvent Selection for Nucleophilic Substitution Reactions of Aminoethyl Mesylates

Abstract

This technical guide provides a comprehensive framework for selecting the optimal solvent system for nucleophilic substitution reactions involving 2-aminoethyl mesylates. These substrates present a unique set of challenges and opportunities due to the proximate amino group, which can act as an internal nucleophile. This neighboring group participation (NGP) leads to the formation of a highly reactive aziridinium ion intermediate, fundamentally altering the reaction landscape from a simple bimolecular substitution (SN2). The choice of solvent is paramount as it directly influences the competition between intermolecular SN2, intramolecular NGP, and elimination (E2) pathways. This note elucidates the mechanistic underpinnings of these competing pathways and provides actionable protocols for solvent screening and optimization to achieve desired reaction outcomes, such as the synthesis of vicinal diamines.

Introduction: The Mechanistic Crossroads of Aminoethyl Mesylates

2-Aminoethyl mesylates are valuable synthetic intermediates, but their reactivity is more complex than that of simple alkyl mesylates. The presence of the amino group at the β-position introduces the possibility of intramolecular nucleophilic attack on the carbon bearing the mesylate leaving group. This process, known as neighboring group participation (NGP) or anchimeric assistance, results in the formation of a strained, three-membered cyclic intermediate: the aziridinium ion.[1][2]

This intramolecular cyclization is often kinetically favorable compared to a direct intermolecular SN2 reaction with an external nucleophile.[3] Once formed, the electrophilic aziridinium ion is rapidly attacked by the external nucleophile. This two-step sequence (NGP followed by ring-opening) constitutes a major pathway for substitution on these substrates.

The solvent system in which the reaction is conducted plays a critical role in mediating the kinetics and thermodynamics of these competing pathways. A judicious choice of solvent can steer the reaction towards the desired product, whether it be the product of direct SN2 substitution or the product of aziridinium ion-mediated substitution, while minimizing undesired elimination side reactions.[4][5]

The Role of the Solvent: A Controlling Influence

The solvent's properties, particularly its polarity and proticity, are the primary levers for controlling the reaction pathway. Solvents can be broadly categorized as non-polar, polar aprotic, and polar protic, each having a distinct influence on the reactants, intermediates, and transition states.[6][7][8]

Polar Aprotic Solvents

Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO, acetone) possess significant dipole moments, allowing them to dissolve ionic reagents.[6][7] However, they lack acidic protons and therefore cannot act as hydrogen-bond donors.[7][9]

-

Effect on SN2 Reactions: These solvents are generally the preferred choice for SN2 reactions.[6][9] They solvate the cation of a nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and highly reactive.[4] This enhanced nucleophilicity accelerates the rate of bimolecular substitution.

-

Effect on NGP/Aziridinium Ion Formation: Polar aprotic solvents also facilitate the intramolecular SN2 reaction that leads to aziridinium ion formation. The unencumbered amino group can readily attack the electrophilic carbon.

-

Recommendation: For reactions where the goal is to promote substitution (either direct SN2 or via the aziridinium ion) and the nucleophile is an anion, polar aprotic solvents are typically the best starting point.

Polar Protic Solvents

Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds, enabling them to act as hydrogen-bond donors.[6][7]

-

Effect on SN2 and NGP: These solvents strongly solvate anionic nucleophiles through hydrogen bonding, creating a "solvent cage" that significantly reduces their nucleophilicity and slows the rate of SN2 reactions.[4][9] This applies to both external nucleophiles and the internal amino group, potentially disfavoring both direct SN2 and aziridinium formation.

-

Effect on SN1-like Processes: While a primary mesylate is unlikely to form a stable carbocation, polar protic solvents excel at stabilizing charged intermediates.[10] They can stabilize the partial positive charge that develops on the carbon in the transition state of the leaving group's departure, and they strongly solvate the leaving group anion. This can favor pathways with more charge separation.

-

Effect on Elimination (E2): The reduced nucleophilicity in protic solvents can sometimes lead to an increase in the proportion of elimination products, as the basicity of the nucleophile may not be as diminished as its nucleophilicity.[4]

-

Recommendation: Polar protic solvents are generally not recommended for promoting substitution reactions with aminoethyl mesylates, especially when using anionic nucleophiles. However, they may be considered in specific cases, such as solvolysis, where the solvent itself acts as the nucleophile.

The following diagram illustrates the competing pathways and the general influence of solvent choice.

Caption: Competing reaction pathways and the influence of solvent type.

Data Presentation: Comparative Solvent Properties

The selection of a solvent should be guided by its physical properties, which correlate with its ability to solvate ions and influence reaction rates.

| Solvent | Formula | Dielectric Constant (ε) | Dipole Moment (μ, D) | Type | Typical Application Notes for Aminoethyl Mesylates |

| Acetonitrile | CH₃CN | 37.5 | 3.92 | Polar Aprotic | Excellent choice. Promotes high nucleophilicity for both external and internal nucleophiles. Good for both SN2 and NGP pathways. |

| Dimethylformamide (DMF) | HCON(CH₃)₂ | 36.7 | 3.82 | Polar Aprotic | Similar to acetonitrile. Its higher boiling point can be advantageous for less reactive systems requiring heat. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47.0 | 3.96 | Polar Aprotic | Highly polar, excellent at dissolving salts.[11] Can significantly accelerate SN2 rates. May be difficult to remove during workup. |

| Acetone | CH₃COCH₃ | 20.7 | 2.88 | Polar Aprotic | Less polar than other aprotic options but can be effective. Lower boiling point is useful for easy removal. |

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | 1.75 | Polar Aprotic (Borderline) | Lower polarity. May be suitable when a less polar environment is desired to modulate reactivity. |

| Methanol | CH₃OH | 33.0 | 1.70 | Polar Protic | Generally disfavors substitution due to nucleophile solvation.[9] Can lead to competing elimination or solvolysis products. |

| Ethanol | C₂H₅OH | 24.6 | 1.69 | Polar Protic | Similar to methanol; generally not a first choice for promoting substitution with an external nucleophile. |

| Water | H₂O | 80.0 | 1.85 | Polar Protic | Highly protic and polar. Strongly solvates nucleophiles, hindering substitution. May be used in biphasic systems or for specific solvolysis reactions. |

Data compiled from multiple sources.[7]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution via Aziridinium Ion Intermediate

This protocol is optimized for reactions proceeding through the NGP pathway, which is common for these substrates in polar aprotic solvents.

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 2-aminoethyl mesylate (1.0 eq) in anhydrous acetonitrile (or DMF) to a concentration of 0.1-0.5 M.

-

Nucleophile Addition: Add the nucleophile (1.1-1.5 eq). If the nucleophile is a salt (e.g., NaN₃, NaCN), ensure it is finely powdered and dry. If the nucleophile is a neutral species (e.g., an amine), it can be added directly.

-